3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one

MAO-B inhibition Neurodegeneration Parkinson's disease

This 3-(arylamino)-1-methylpyrazin-2(1H)-one derivative features a distinct 4-fluoro-3-methoxy disubstitution, offering a unique electronic and steric profile for MAO-B/LSD1 dual-inhibition studies. Unlike unverified analogs, this compound is supplied with documented spectroscopic characterization and is suitable for systematic SAR exploration, computational docking (PDB: 2V5Z, 7vqs), and AML/MDS differentiation assays. Secure your batch to ensure consistent experimental reproducibility.

Molecular Formula C12H12FN3O2
Molecular Weight 249.245
CAS No. 2320515-99-7
Cat. No. B2572905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one
CAS2320515-99-7
Molecular FormulaC12H12FN3O2
Molecular Weight249.245
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NC2=CC(=C(C=C2)F)OC
InChIInChI=1S/C12H12FN3O2/c1-16-6-5-14-11(12(16)17)15-8-3-4-9(13)10(7-8)18-2/h3-7H,1-2H3,(H,14,15)
InChIKeyQXSBEJXLRDVUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320515-99-7): Pyrazinone Pharmacophore for Monoamine Oxidase and Epigenetic Target Research


3-((4-Fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320515-99-7) is a synthetic 3-(arylamino)-1-methylpyrazin-2(1H)-one derivative (molecular formula C₁₂H₁₂FN₃O₂, MW 249.25 g/mol) characterized by a 4-fluoro-3-methoxy disubstituted phenyl ring linked via an amino bridge to a 1-methylpyrazin-2(1H)-one core [1]. The compound belongs to a broader class of pyrazinone-based small molecules that have been explored as pharmacophores targeting monoamine oxidase type B (MAO-B), a mitochondrial enzyme implicated in neurodegenerative disorders, and lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic eraser enzyme relevant to oncology [2]. The specific 4-fluoro-3-methoxy substitution pattern on the aniline ring represents a distinct electronic and steric profile within this chemical series, though direct quantitative comparator data against close analogs remains absent from the public domain at this time.

Why Generic Substitution Fails for 3-((4-Fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one: Substitution-Pattern Sensitivity in Arylamino Pyrazinones


Within the 3-(arylamino)-1-methylpyrazin-2(1H)-one scaffold, biological activity and physicochemical properties are exquisitely sensitive to the nature and positioning of substituents on the aniline ring [1]. The 4-fluoro group introduces electron-withdrawing character and metabolic resistance to cytochrome P450-mediated oxidation, while the 3-methoxy group provides electron-donating character and potential hydrogen-bond acceptor capacity [2]. Moving either substituent to a different position, replacing fluorine with chlorine or hydrogen, or altering the methoxy to a hydroxyl or larger alkoxy group can profoundly alter target binding affinity, selectivity between MAO-A and MAO-B isoforms, cellular permeability, and metabolic half-life. Even structurally close analogs such as 3-((3-fluoro-4-methoxyphenyl)amino)- or 3-((4-fluoro-3-hydroxyphenyl)amino)-1-methylpyrazin-2(1H)-one cannot be assumed to exhibit equivalent biological profiles without direct experimental verification. The absence of publicly available head-to-head comparator data for this specific compound heightens, rather than diminishes, the procurement risk associated with unverified substitution.

Quantitative Differentiation Evidence for 3-((4-Fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320515-99-7) versus Closest Analogs


MAO-B Enzymatic Inhibition: Class-Level Potency Inference from Pyrazinone Patent Series

Within the pyrazinone-containing MAO-B inhibitor series disclosed in US Patent US9675605 (Dart Neuroscience/Cayman), multiple 3-substituted pyrazinone analogs demonstrate MAO-B inhibitory activity with EC50 values below 100 nM in a standardized fluorometric assay [1]. While the specific compound 3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320515-99-7) does not appear as a discrete example in this patent, it represents a structurally congruent member of this pharmacophore class. The patent data establishes that related 3-(arylamino)pyrazinone compounds achieve EC50 < 100 nM against recombinant human MAO-B at pH 7.4 using the Matsumoto fluorometric method [1]. In contrast, unsubstituted or mono-substituted phenyl analogs within the pyrazinone class typically exhibit significantly reduced or undetectable MAO-B activity, consistent with the requirement for optimized aryl substitution for target engagement [2]. Direct head-to-head quantitative comparison data for CAS 2320515-99-7 versus specific named analogs is not publicly available; the evidence presented here is class-level inference only.

MAO-B inhibition Neurodegeneration Parkinson's disease

LSD1/KDM1A Epigenetic Target: Class-Level Association with Pyrazinone Scaffolds

The Therapeutic Target Database (TTD) associates this compound with LSD1 (lysine-specific histone demethylase 1/KDM1A) inhibitory activity in addition to MAO-B, suggesting a dual-target pharmacological profile [1]. LSD1 and MAO-B share a conserved flavin adenine dinucleotide (FAD)-dependent amine oxidase catalytic domain, making dual inhibition chemically plausible from a single pharmacophore [2]. In the broader aminopyrazine/pyrazinone chemical class, LSD1 inhibitory activity has been confirmed for compounds such as GSK-LSD1 (a tranylcypromine-derived irreversible inhibitor) and various pyrazine-containing LSD1 inhibitors resolved in crystallographic studies with PDB entries 7vqs [3]. The 4-fluoro-3-methoxyphenyl substitution pattern may confer differentiation from purely tranylcypromine-based LSD1 inhibitors, which lack the pyrazinone core and exhibit different selectivity profiles. However, no quantitative LSD1 inhibition data (IC50, Ki, or Kd) exists in the public domain specifically for CAS 2320515-99-7.

LSD1 inhibition Epigenetics Cancer therapeutics

Antiproliferative and Differentiation-Inducing Activity: Preliminary Non-Quantitative Evidence

A web-crawled database entry describes this compound as exhibiting activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applications as an anti-cancer agent and for skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is mechanistically consistent with LSD1 inhibition, as LSD1 plays a key role in maintaining the undifferentiated state in acute myeloid leukemia (AML) and other malignancies. However, the entry provides no quantitative data—no IC50 values, no comparator compounds, no cell line identifiers, and no dose-response information. By comparison, well-characterized LSD1 inhibitors such as GSK-LSD1 and ORY-1001 demonstrate differentiation-inducing activity in AML cell lines with reported IC50 values in the nanomolar range [2]. Until quantitative data is generated for CAS 2320515-99-7 under defined experimental conditions, this evidence dimension remains supporting only.

Anticancer activity Cell differentiation Psoriasis

Electronic and Lipophilic Profile Differentiation: Fluorine-Methoxy Substitution Pattern versus Common Analogs

The 4-fluoro-3-methoxy disubstitution pattern on the aniline ring of CAS 2320515-99-7 generates a distinct electronic profile compared to the more common 3,4-dimethoxy, 4-fluoro, or 3-methoxy mono-substituted analogs within the pyrazinone class [1]. The 4-fluoro substituent (Hammett σp = 0.06; σm = 0.34) provides modest electron-withdrawing character while enhancing metabolic stability against CYP450 oxidative metabolism at the para position, a vulnerability of 4-methoxy and unsubstituted phenyl analogs [2]. The 3-methoxy group (Hammett σm = 0.12; electron-donating via resonance) contributes to hydrogen-bond acceptor capacity and modulates the overall lipophilicity. This combination yields a predicted LogP value (approximately 1.8–2.2 based on fragment-based calculation) that falls within the drug-like range, distinct from the more lipophilic 3,4-dichloro or 4-trifluoromethoxy analogs commonly encountered in pyrazinone screening libraries [1]. The physicochemical differentiation is calculable, but the biological translation of these property differences has not been experimentally demonstrated for this specific compound.

Physicochemical properties Drug-likeness Metabolic stability

Research Application Scenarios for 3-((4-Fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320515-99-7): Evidence-Based Use Cases


MAO-B Inhibitor Lead Optimization: Structure-Activity Relationship (SAR) Exploration of Aryl Substitution Effects

Based on the class-level MAO-B inhibitory activity documented for structurally related pyrazinones in US9675605 [1], this compound can serve as a tool for exploring how the 4-fluoro-3-methoxy disubstitution pattern modulates MAO-B potency, MAO-A/MAO-B isoform selectivity, and reversibility of inhibition relative to previously characterized analogs. Researchers should independently determine IC50/EC50 values under standardized assay conditions and compare against mono-substituted and differently disubstituted phenyl pyrazinone controls. This SAR data is essential before any procurement decision for dedicated MAO-B research programs.

LSD1/KDM1A Chemical Probe Development: Investigating Dual MAO-B/LSD1 Pharmacophores

The TTD database association with both MAO-B and LSD1 targets [2] suggests that this compound may possess a dual inhibition profile arising from the shared FAD-dependent amine oxidase domain. This compound could be evaluated as a starting scaffold for developing dual MAO-B/LSD1 inhibitors, a profile of interest for neurodegenerative diseases with epigenetic components. Users should verify LSD1 inhibitory activity using recombinant LSD1 demethylase assays and compare the selectivity window against MAO-A, MAO-B, and other FAD-dependent amine oxidases such as SMOX and IL4I1.

Differentiation Therapy Research: Preliminary Evaluation in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) Models

The qualitative description of differentiation-inducing activity in the web-crawled database [3], combined with the TTD LSD1 target association, positions this compound as a candidate for preliminary screening in AML and MDS cellular differentiation assays. However, given the absence of quantitative potency data, this application scenario requires complete de novo characterization: determination of IC50 for growth inhibition in AML cell lines (e.g., THP-1, HL-60, MOLM-13), quantification of CD11b/CD14 differentiation marker upregulation by flow cytometry, and comparison against established LSD1 inhibitors (GSK-LSD1, ORY-1001) as positive controls.

Computational Chemistry and Docking Studies: Pyrazinone Pharmacophore Modeling

The well-defined pyrazinone core and the 4-fluoro-3-methoxyphenyl substitution pattern with calculable electronic parameters (σmeta, LogP) [4] make this compound suitable for computational modeling studies. Researchers can generate docking poses against MAO-B (PDB: 2V5Z, 2BK3) and LSD1 (PDB: 7vqs) crystal structures to predict binding modes, assess the contribution of fluorine-mediated interactions with the FAD cofactor, and compare predicted binding energies with experimentally characterized pyrazinone ligands. This computational work can guide the rational design of analogs with improved potency and selectivity.

Quote Request

Request a Quote for 3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.